molecular formula C19H20N2O2S B5554862 N-(2,6-diethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(2,6-diethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B5554862
M. Wt: 340.4 g/mol
InChI Key: VFJQKBFRFPUPIB-UHFFFAOYSA-N
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Description

The compound N-(2,6-diethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a benzothiazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions, cyclization, and amide formation. Techniques such as microwave irradiation have been employed to synthesize N-substituted benzothiazole acetamides, demonstrating a convenient and fast method for obtaining these compounds. These synthetic routes often utilize carbodiimide condensation catalysis and involve intermediates like thiadiazoles and oxadiazoles (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides, including N-(2,6-diethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, can be characterized using techniques like single-crystal X-ray diffraction. These analyses reveal the planarity of the benzothiazol-2-yl acetamide moiety and the spatial arrangement of substituents, which are crucial for understanding the compound's chemical behavior and interactions (Bunev et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including N-acetylation and oxidation, which significantly affect their biological activity. The nature of the substituent on the benzothiazole ring influences the predominant metabolic pathway, whether N-acetylation or oxidation, impacting the compound's pharmacological profile (Chua et al., 1999).

Physical Properties Analysis

The physical properties of benzothiazole acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the diethylphenyl group affects the compound's lipophilicity, which in turn influences its absorption and distribution in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to form hydrogen bonds, are critical for the interaction of benzothiazole acetamides with biological targets. Studies have shown that these compounds can form stable hydrogen-bonded dimers and interact with enzymes and receptors, which is essential for their antimicrobial and anticancer activities (Balijapalli et al., 2017).

Scientific Research Applications

Synthesis and Antitumor Activity

Antitumor Potential of Benzothiazole Derivatives : A study involving the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed their potential antitumor activity. These compounds were evaluated in vitro against human tumor cell lines derived from various neoplastic diseases. Notably, certain derivatives demonstrated considerable anticancer activity against specific cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

Benzothiazole Derivatives as Antimicrobial Agents : Novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for their antimicrobial activity against a broad range of bacterial and fungal species. These compounds showed potent antimicrobial activity, with some demonstrating significant efficacy, which could be beneficial in developing new antimicrobial agents (Incerti et al., 2017).

Anti-inflammatory Applications

Anti-inflammatory Activity of Acetamide Derivatives : Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. This suggests these compounds' potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antioxidant Activity and Computational Studies

Pyrazole-acetamide Derivatives and Their Antioxidant Activity : A study on pyrazole-acetamide derivatives explored their antioxidant activity through various assays, demonstrating significant activity. This highlights the potential of these compounds in applications requiring antioxidant properties (Chkirate et al., 2019).

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-13-8-7-9-14(4-2)18(13)20-17(22)12-21-15-10-5-6-11-16(15)24-19(21)23/h5-11H,3-4,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJQKBFRFPUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

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